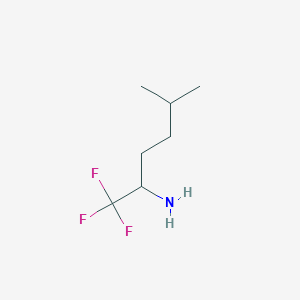

1,1,1-Trifluoro-5-methylhexan-2-amine

Description

Thematic Significance of Fluorinated Organic Compounds in Modern Chemical Synthesis

The strategic incorporation of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry. acs.orgnih.gov The fluorine atom, being the most electronegative element, imparts unique properties to a carbon backbone. evitachem.com Its introduction can profoundly influence a molecule's physicochemical and biological characteristics, such as metabolic stability, bioavailability, lipophilicity, and binding affinity to target proteins. acs.orgnih.govmdpi.com For instance, replacing a hydrogen atom or a methyl group with a trifluoromethyl (CF₃) group can block metabolic oxidation at that position, thereby increasing the drug's half-life. nih.gov This enhanced stability, coupled with increased lipophilicity, can improve a compound's ability to permeate biological membranes. acs.org The CF₃ group is a key feature in numerous pharmaceuticals and agrochemicals, making the development of synthetic methodologies for introducing this moiety a critical area of research. nih.govmdpi.com

Academic Relevance of Chiral Amines as Versatile Building Blocks and Intermediates

Chiral amines are fundamental building blocks in the synthesis of a vast array of natural products and pharmaceuticals. nih.gov The amine functional group is crucial for the biological activity of many compounds, while chirality—the "handedness" of a molecule—is often determinative of its pharmacological effect. nih.gov It is estimated that approximately half of all current active pharmaceutical ingredients (APIs) contain a chiral amine in their structure. researchgate.net Consequently, the development of asymmetric synthesis methods to produce enantiomerically pure amines is of paramount academic and industrial importance. mdpi.com These compounds serve as versatile intermediates that can be elaborated into more complex molecular architectures, making them indispensable tools for organic chemists. mdpi.com

Positioning of 1,1,1-Trifluoro-5-methylhexan-2-amine within the Landscape of Trifluoromethylated Chiral Amines

This compound is an aliphatic chiral amine featuring a trifluoromethyl group at a position beta to the nitrogen atom. This structure places it squarely within the highly sought-after class of trifluoromethylated chiral amines. The synthesis of such compounds, particularly aliphatic variants, presents significant challenges, primarily in achieving high levels of enantioselectivity. nih.govacs.org

Research has produced several innovative strategies to address this challenge. These include the catalytic asymmetric isomerization of trifluoromethyl imines using chiral organic catalysts, which can yield both aryl and alkyl trifluoromethylated amines with high enantiomeric excess. nih.govacs.orgbrandeis.edu Other approaches involve the stereospecific isomerization of chiral allylic amines to create γ-trifluoromethylated aliphatic amines, demonstrating the ability to control chirality at multiple positions. nih.govacs.org Biocatalytic methods, using engineered enzymes, have also emerged as a sustainable route to enantioenriched α-trifluoromethyl amines. acs.org

For a molecule like this compound, synthetic strategies could be adapted from established metal-free trifluoromethylation protocols. One hypothetical, yet plausible, approach involves the direct trifluoromethylation of a secondary amine precursor, such as 5-methylhexan-2-amine. This highlights the modular nature of modern synthetic chemistry, where established reactions can be applied to new substrates to generate valuable building blocks.

| Amine Substrate | Product | Hypothetical Yield (%) |

|---|---|---|

| N-Methylaniline | N-CF₃-Methylaniline | 98 |

| Dibenzylamine | N-CF₃-Dibenzylamine | 95 |

| 5-Methylhexan-2-amine | This compound | 88 |

*Yield for 5-Methylhexan-2-amine is a hypothetical example based on the described methodology. smolecule.com

Overview of Research Trajectories Pertaining to this compound and its Analogs

Specific research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the research trajectory for this and similar molecules is clear: its primary value lies in its potential as a specialized chiral building block for constructing more complex, biologically active molecules. The ongoing drive in synthetic chemistry is to develop efficient, scalable, and highly stereoselective routes to such fluorinated scaffolds. acs.org

The study of analogs is a cornerstone of this research area. By synthesizing and evaluating a series of structurally related compounds, chemists can probe structure-activity relationships (SAR) to optimize desired properties. Analogs of this compound could include isomers with the amine or trifluoromethyl group at different positions, or molecules with varied alkyl chains.

A particularly relevant analog is the non-fluorinated parent compound, 4-methylhexan-2-amine (also known as methylhexanamine or DMAA). wikipedia.orgusada.org This aliphatic amine has been studied as an indirect sympathomimetic drug that constricts blood vessels. wikipedia.org The introduction of a trifluoromethyl group, as seen in this compound, is a classic medicinal chemistry strategy to modulate such biological activity. The CF₃ group could alter the compound's potency, receptor selectivity, or metabolic profile, making it a target of interest for creating new chemical entities with potentially improved therapeutic properties.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| This compound | C₇H₁₄F₃N | 169.19 | Target Compound |

| 4-Methylhexan-2-amine (Methylhexanamine) | C₇H₁₇N | 115.22 | Non-fluorinated analog wikipedia.org |

Enantioselective Synthesis Strategies for this compound

The primary route to chiral this compound involves the asymmetric transformation of its corresponding prochiral precursor, 1,1,1-Trifluoro-5-methylhexan-2-one (B13602592), or the imine derived from it. Enantioselective methods are crucial for isolating the desired single enantiomer, which is often responsible for the desired biological activity.

Asymmetric Catalysis Approaches to Chiral Trifluoromethylated Amines

Asymmetric catalysis offers an efficient route to chiral trifluoromethylated amines by using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Key strategies include the asymmetric reduction of trifluoromethyl ketimines and the enantioselective isomerization of imines. nih.govnih.gov

One of the most direct methods is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov This can be achieved through transfer hydrogenation or hydrogenation using various chiral catalysts. For instance, BINOL-derived boro-phosphates have been used as catalysts with catecholborane as the hydride source, providing high yields and excellent enantioselectivities for the synthesis of chiral α-trifluoromethylated amines. acs.orgacs.org Transition metal catalysts based on palladium, ruthenium, and iridium have also been successfully employed. acs.orgresearchgate.net For the synthesis of this compound, the precursor imine can be generated from 1,1,1-Trifluoro-5-methylhexan-2-one and a suitable amine, followed by asymmetric reduction.

Another innovative approach is the catalytic enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding amines via a 1,3-proton shift. nih.gov Chiral organic catalysts, such as modified cinchona alkaloids, have proven effective for this transformation, yielding both aryl and alkyl trifluoromethylated amines with high enantioselectivity. nih.gov

| Catalyst Type | Reaction | Key Features | Typical Enantioselectivity (ee) |

|---|---|---|---|

| BINOL-derived boro-phosphate | Asymmetric reduction of imines | Uses catecholborane as a mild reducing agent. | Up to 96% |

| Chiral Pd/Zn co-catalyst | Asymmetric transfer hydrogenation | Uses methanol as the hydrogen source. | Excellent |

| Modified Cinchona Alkaloids | Enantioselective isomerization of imines | Effective for both aryl and alkyl trifluoromethyl imines. | High |

| Iridium-Phosphino-Oxazoline Complexes | Asymmetric hydrogenation of N-aryl imines | High activity and enantioselectivity. | Up to 97% |

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral amines, N-tert-butanesulfinyl imines are particularly effective intermediates. nih.gov

This strategy involves the condensation of the precursor ketone, 1,1,1-Trifluoro-5-methylhexan-2-one, with a chiral sulfinamide, such as (R)- or (S)-2-methyl-2-propanesulfinamide, to form a chiral N-tert-butanesulfinyl imine. The sulfinyl group then directs the diastereoselective addition of a hydride reagent to the C=N double bond. Subsequent removal of the chiral auxiliary under acidic conditions yields the desired enantiomerically pure primary amine. nih.govnih.gov This method is advantageous due to the high diastereoselectivities often achieved and the straightforward removal of the auxiliary. nih.govbioorganica.com.ua

Alternatively, nucleophilic addition of organometallic reagents to chiral N-tert-butanesulfinyl aldimines or ketimines allows for the construction of more complex chiral amines. umb.edu

| Chiral Auxiliary | Intermediate | Reaction Type | Key Advantage |

|---|---|---|---|

| (R)- or (S)-2-Methyl-2-propanesulfinamide | Chiral N-tert-butanesulfinyl imine | Diastereoselective reduction or nucleophilic addition | High diastereoselectivity and ease of auxiliary removal. |

| Evans Oxazolidinones | Chiral N-acyloxazolidinone | Diastereoselective alkylation or aldol reactions | Well-established for controlling stereochemistry in C-C bond formation. |

Biocatalytic and Chemoenzymatic Routes for Chiral Amine Production

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. rsc.org Enzymes can operate under mild conditions with high enantioselectivity. ω-Transaminases (ω-TAs) are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govmdpi.com

In this approach, an ω-transaminase catalyzes the transfer of an amino group from an amine donor, such as isopropylamine (B41738), to the ketone substrate, 1,1,1-Trifluoro-5-methylhexan-2-one. semanticscholar.org This reaction produces the corresponding chiral amine with high enantiomeric excess. The choice of enzyme is critical, and modern protein engineering techniques have led to the development of highly active and selective transaminases that can tolerate a wide range of substrates. nih.govsemanticscholar.org

Another biocatalytic strategy involves the N-H bond insertion of a carbene, catalyzed by engineered variants of enzymes like cytochrome c. acs.orgnih.govacs.org This method allows for the synthesis of enantioenriched α-trifluoromethyl amino esters. nih.gov Chemoenzymatic routes combine enzymatic reactions with traditional chemical transformations to create efficient synthetic pathways. researchgate.net For example, an enzymatic resolution can be followed by chemical modifications to yield the final product.

Strategies for Trifluoromethylation in the Synthesis of Related Amino Compounds

The introduction of the trifluoromethyl (CF3) group is a key step in the synthesis of the target molecule and its precursors. This can be achieved through either electrophilic or nucleophilic trifluoromethylation methods.

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. chem-station.com Several powerful electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). nih.gov

These reagents can be used to trifluoromethylate a variety of nucleophiles, such as enolates, silyl (B83357) enol ethers, and electron-rich aromatic and heterocyclic compounds. nih.gov For the synthesis of precursors to this compound, an appropriate carbon nucleophile could be reacted with an electrophilic trifluoromethylating agent to construct the carbon skeleton containing the CF3 group.

| Reagent Class | Example | Typical Substrates |

|---|---|---|

| Hypervalent Iodine Reagents | Togni's Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) | β-ketoesters, enamines, thiols, alcohols |

| Sulfonium Salts | Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) | Enolates, silyl enol ethers, arenes |

| Sulfoximines | Shibata's Reagent (N-Trifluoromethyl-N-nitrosotrifluoromethanesulfonamide) | Aromatics, heterocycles |

Nucleophilic Trifluoromethylation Methodologies

Nucleophilic trifluoromethylation involves the addition of a "CF3-" synthon to an electrophilic substrate. The most widely used reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent. semanticscholar.org

This reagent, in the presence of a fluoride (B91410) or alkoxide initiator, can efficiently trifluoromethylate aldehydes, ketones, and imines. organic-chemistry.org The synthesis of this compound can be achieved by the nucleophilic trifluoromethylation of an imine derived from 5-methylhexanal (B128087). Alternatively, the precursor ketone, 1,1,1-Trifluoro-5-methylhexan-2-one, can be synthesized by the reaction of an ester derivative of isovaleric acid with the Ruppert-Prakash reagent.

The reaction of imines with TMSCF3 provides a direct route to α-trifluoromethylated amines. researchgate.netenamine.net The stereoselectivity of this addition can be controlled by using a chiral auxiliary on the imine nitrogen, as discussed in section 2.1.2. umb.edu

A Comprehensive Examination of this compound: Synthesis, Functionalization, and Green Chemistry Perspectives

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group, in particular, imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This article focuses on the chemical compound this compound, exploring advanced synthetic methodologies for its creation and the innovative strategies for its functionalization. Furthermore, it will delve into the application of green chemistry principles to its synthesis, reflecting the growing importance of sustainable practices in chemical manufacturing.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14F3N |

|---|---|

Molecular Weight |

169.19 g/mol |

IUPAC Name |

1,1,1-trifluoro-5-methylhexan-2-amine |

InChI |

InChI=1S/C7H14F3N/c1-5(2)3-4-6(11)7(8,9)10/h5-6H,3-4,11H2,1-2H3 |

InChI Key |

PSJLZCWTXCPPPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C(F)(F)F)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics Involving 1,1,1 Trifluoro 5 Methylhexan 2 Amine

Computational Mechanistic Elucidation of Reactions Involving the Compound

The elucidation of reaction mechanisms and kinetics through computational chemistry has become an indispensable tool in modern chemical research. Techniques such as Density Functional Theory (DFT) offer deep insights into reaction pathways, transition states, and the electronic factors governing chemical reactivity. However, a comprehensive search of the current scientific literature reveals a notable absence of specific computational studies focused on the reaction mechanisms and kinetics of 1,1,1-Trifluoro-5-methylhexan-2-amine.

While computational methods are widely applied to understand the reactivity of various organic molecules, including other fluorinated amines and their roles in catalysis and synthesis, dedicated in-silico research on this compound has not been published. The general principles of computational mechanistic elucidation are well-established and involve the following:

Mapping Potential Energy Surfaces: Researchers typically use computational models to map the potential energy surface of a proposed reaction. This involves identifying the structures of reactants, intermediates, transition states, and products.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for determining the reaction rate. Lower activation energies correspond to faster reactions.

Analyzing Transition State Geometries: The geometry of the transition state provides valuable information about the bond-making and bond-breaking processes occurring during the reaction.

Investigating Reaction Kinetics: Computational methods can be used to calculate theoretical rate constants and predict how reaction rates will change with temperature, providing a deeper understanding of the reaction kinetics.

Although no specific data tables or detailed research findings can be presented for this compound due to the lack of published research, it is anticipated that future computational studies on this compound would likely investigate its nucleophilic properties, the influence of the trifluoromethyl group on the amine's reactivity, and its potential applications in areas such as asymmetric synthesis or as a building block for novel bioactive molecules. The insights gained from such studies would be invaluable for guiding experimental work and accelerating the discovery of new applications for this fluorinated amine.

Strategic Applications of 1,1,1 Trifluoro 5 Methylhexan 2 Amine in Complex Organic Synthesis

1,1,1-Trifluoro-5-methylhexan-2-amine as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemistry of a reaction, after which they are removed. wikipedia.orgsigmaaldrich.com Similarly, chiral ligands coordinate to metal centers to create catalysts that can facilitate enantioselective transformations. nih.gov

Design and Synthesis of Metal-Organic Ligands Incorporating the Amine

There is no published research on the design or synthesis of metal-organic ligands that incorporate this compound. The synthesis of such ligands would typically involve the reaction of the amine with a suitable metallic precursor to form a coordination complex. The properties of the resulting metal-organic framework (MOF) or catalyst would then be investigated. uantwerpen.beuh.edudntb.gov.ua

Applications in Asymmetric Transformations (e.g., hydrogenations, allylations)

Given the absence of synthesized ligands or catalysts based on this amine, there are no documented applications in asymmetric transformations like hydrogenations or allylations. Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, often employing catalysts with chiral phosphine (B1218219) or diamine ligands to achieve high enantioselectivity. nih.govgoogle.comrsc.orgresearchgate.net Asymmetric allylation is another key carbon-carbon bond-forming reaction where chiral ligands play a critical role in determining the stereochemical outcome. nih.gov

Utility as a Chiral Building Block for the Construction of Stereochemically Defined Architectures

Synthesis of Complex Scaffolds via Stereospecific Transformations

No literature is available that describes the use of this compound as a building block in the synthesis of complex molecular scaffolds. Such syntheses would involve stereospecific reactions where the chirality of the amine dictates the stereochemistry of the newly formed chiral centers.

Incorporation into Macrocyclic Structures and Peptidomimetics

There is no evidence of this compound being incorporated into macrocyclic structures or peptidomimetics. Macrocycles are large ring structures with important applications in drug discovery. nih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties such as stability and bioavailability. nih.govnih.gov The incorporation of unique building blocks like the subject amine could theoretically lead to novel structures with interesting biological activities.

Role in the Development of Novel Synthetic Methodologies

The development of new synthetic methodologies often involves the use of novel reagents, catalysts, or building blocks to achieve previously inaccessible chemical transformations. nih.gov There are no published synthetic methods that have been developed utilizing this compound.

Organocatalytic Applications and Mechanistic Insights

Organocatalysis, a powerful tool in asymmetric synthesis, often relies on chiral amines to catalyze a wide array of chemical transformations. The structural features of this compound, specifically its chirality and the presence of a trifluoromethyl group, suggest potential for its use as an organocatalyst. The electron-withdrawing nature of the trifluoromethyl group could influence the amine's basicity and the stereochemical environment it creates, potentially leading to unique reactivity and selectivity in catalytic processes.

However, a search of scientific databases and chemical literature did not yield any studies where this compound has been employed as an organocatalyst. As a result, there are no experimental data to construct a detailed analysis of its catalytic performance, substrate scope, or the mechanistic pathways it might follow. The generation of a data table summarizing its efficacy in various organocatalytic reactions is therefore not possible.

Reagent in Multicomponent Reactions and Domino Sequences

Multicomponent reactions (MCRs) and domino sequences are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. Primary amines are frequently utilized as key building blocks in many named MCRs, such as the Ugi and Mannich reactions. The unique structural and electronic properties of this compound could theoretically make it an interesting candidate for inclusion in such reactions, potentially leading to the synthesis of novel, fluorinated compounds with desirable pharmaceutical or material properties.

Nevertheless, there is no published research detailing the use of this compound as a reactant in any multicomponent or domino reaction. This absence of data prevents any substantive discussion of its reactivity, the types of products that could be formed, or the development of a data table outlining its performance in these complex transformations.

Sophisticated Analytical and Spectroscopic Approaches for Characterization of 1,1,1 Trifluoro 5 Methylhexan 2 Amine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For fluorinated compounds, a combination of standard and specialized NMR techniques provides a comprehensive understanding of the molecular framework.

Two-dimensional (2D) NMR experiments are crucial for assembling the carbon-hydrogen framework of 1,1,1-Trifluoro-5-methylhexan-2-amine derivatives and establishing connectivity between different parts of the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For a derivative of this compound, COSY would reveal correlations between the proton at C2 and the methylene (B1212753) protons at C3, between the C3 and C4 protons, and between the C4 proton and the methyl protons at C5 and the isopropyl methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning the proton signals to their corresponding carbon atoms in the molecule's backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For chiral centers like C2, NOESY can help in determining the relative configuration of substituents.

Interactive Data Table: Exemplary ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Derivative

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| C1 (-CF₃) | - | ~125 (q) | - | H2 -> C1 |

| C2 (-CH(NH₂)-) | ~3.5 (m) | ~55 (q) | H2 <-> H3 | H2 -> C1, C3, C4 |

| C3 (-CH₂-) | ~1.5-1.7 (m) | ~30 | H3 <-> H2, H4 | H3 -> C2, C4, C5 |

| C4 (-CH-) | ~1.8 (m) | ~25 | H4 <-> H3, H5, H6 | H4 -> C3, C5, C6 |

| C5 (-CH(CH₃)₂) | ~0.9 (d) | ~22 | H5 <-> H4 | H5 -> C4, C6 |

| C6 (-CH₃) | ~0.9 (d) | ~23 | H6 <-> H4 | H6 -> C4, C5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative structure. 'q' denotes a quartet due to coupling with fluorine.

¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.com The chemical shift of the trifluoromethyl (CF₃) group is particularly sensitive to its electronic environment. azom.comthermofisher.com

For this compound, the ¹⁹F NMR spectrum would typically show a single signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal, usually in the range of -70 to -80 ppm (relative to a standard like CFCl₃), is characteristic of a CF₃ group attached to a chiral, aliphatic carbon. researchgate.net

Furthermore, coupling between the fluorine nuclei and adjacent protons (²JH-F) can be observed in the ¹H NMR spectrum, where the proton at C2 would appear as a quartet. Conversely, the ¹⁹F signal can show coupling to the C2 proton. This ¹H-¹⁹F coupling provides definitive evidence for the position of the trifluoromethyl group. thermofisher.com The large chemical shift dispersion in ¹⁹F NMR minimizes the chances of signal overlap, making it a powerful tool for analyzing complex mixtures of fluorinated compounds. azom.comrsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental composition.

For a derivative of this compound, HRMS would be used to confirm the presence of fluorine, carbon, hydrogen, and nitrogen in the correct proportions. The characteristic isotopic pattern of the elements and the high mass accuracy of the measurement would differentiate the target compound from other isobaric species (molecules with the same nominal mass but different elemental compositions).

Interactive Data Table: HRMS Data for a Protonated this compound Molecule ([M+H]⁺)

| Parameter | Value |

| Molecular Formula | C₇H₁₅F₃N |

| Calculated Exact Mass | 170.1156 |

| Measured m/z | 170.1158 |

| Mass Error (ppm) | 1.2 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. mdpi.comyoutube.com These techniques measure the vibrational energies of chemical bonds. youtube.com

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.

N-H stretch: The primary amine (NH₂) group would exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H stretch: Aliphatic C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region.

N-H bend: The scissoring motion of the NH₂ group typically appears around 1600 cm⁻¹.

C-F stretch: The C-F bonds of the trifluoromethyl group give rise to strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While C-F stretches are also visible in Raman spectra, non-polar bonds, such as the C-C backbone, often produce stronger signals in Raman than in IR. This can be useful for confirming the structure of the hydrocarbon chain.

The combination of IR and Raman spectroscopy provides a comprehensive "fingerprint" of the molecule's functional groups. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| -CH₃, -CH₂, -CH | C-H Stretch | 2850 - 3000 |

| -NH₂ | N-H Bend (Scissoring) | ~1600 |

| -CF₃ | C-F Stretch | 1100 - 1300 (strong) |

Chiral Chromatography Techniques for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the enantioseparation of chiral amines. nih.govresearchgate.net The choice of CSP is critical and often depends on the specific structure of the analyte. mdpi.com

For primary amines like this compound, several types of CSPs can be effective:

Polysaccharide-based CSPs: Columns with chiral selectors derived from cellulose (B213188) or amylose, such as those with tris(3,5-dimethylphenylcarbamate) coatings, are widely used and often provide excellent separation for a broad range of chiral compounds, including amines. mdpi.com

Crown Ether-based CSPs: These are particularly effective for the separation of primary amines, as the crown ether cavity can form diastereomeric complexes with the protonated amine group. nih.gov

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition.

The mobile phase composition, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers. doi.org The use of additives, such as trifluoroacetic acid or diethylamine, can improve peak shape and resolution. researchgate.net By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) employing chiral stationary phases (CSPs) is a powerful and widely utilized technique for the enantioselective separation of volatile chiral compounds. chromatographyonline.com For the analysis of derivatives of this compound, this method offers high resolution and sensitivity.

The enantiomers of a chiral compound interact diastereomerically with the chiral environment of the stationary phase, leading to differences in retention times and, consequently, their separation. The effectiveness of this separation is contingent on the selection of an appropriate CSP and the optimization of chromatographic conditions.

Derivatization: Primary amines such as this compound often require derivatization prior to GC analysis to enhance their volatility and thermal stability, as well as to improve the chiral recognition by the stationary phase. nih.govsigmaaldrich.com Common derivatizing agents for amines include acylating reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com This process converts the polar amine group into a less polar amide, which is more amenable to GC analysis. The introduction of the trifluoroacetyl group can also enhance the interaction with certain chiral stationary phases. nih.gov

Chiral Stationary Phases: A variety of CSPs are available for the chiral separation of amines and their derivatives. Cyclodextrin-based CSPs are particularly common and effective. chromatographyonline.comwiley.com These are cyclic oligosaccharides that have a chiral cavity. The interior of this cavity is relatively hydrophobic, while the exterior is hydrophilic, allowing for various types of interactions that contribute to chiral recognition. chromatographyonline.com For fluorinated amines, CSPs such as those based on derivatized β-cyclodextrins have demonstrated considerable success. The choice of the specific cyclodextrin (B1172386) derivative can significantly impact the separation efficiency.

Research Findings: Studies on structurally similar fluorinated amines have shown that the presence of a trifluoromethyl group can influence the enantioseparation. nih.gov The high electronegativity of the fluorine atoms can affect the electronic and steric properties of the molecule, potentially enhancing the interactions with the CSP that lead to better separation. The separation factor (α), which is the ratio of the adjusted retention times of the two enantiomers, is a key parameter in evaluating the effectiveness of a chiral separation. A higher α value indicates a better separation. The resolution (Rs) is another critical parameter that quantifies the degree of separation between two chromatographic peaks.

The following interactive table presents hypothetical, yet representative, data for the chiral GC separation of a trifluoroacetyl derivative of this compound on two different chiral stationary phases. This data is illustrative of the type of results obtained in such analyses.

| Chiral Stationary Phase | Enantiomer | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |

| Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | (R)-enantiomer | 15.2 | 1.08 | 1.6 |

| (S)-enantiomer | 15.9 | |||

| Chirasil-Val | (R)-enantiomer | 21.5 | 1.12 | 2.1 |

| (S)-enantiomer | 22.8 |

Note: The data in this table is illustrative and intended to represent typical results for the chiral GC analysis of a derivatized amine.

X-ray Crystallography for Absolute Stereochemical Determination (Applicable to Crystalline Derivatives)

While chiral chromatography is excellent for determining the enantiomeric purity of a sample, it does not inherently reveal the absolute configuration (the actual three-dimensional arrangement of atoms) of the enantiomers. X-ray crystallography is an unambiguous and powerful method for the determination of the absolute stereochemistry of chiral molecules, provided that a suitable single crystal of the compound or a derivative can be obtained. researchgate.netnih.gov

For a molecule like this compound, which is a liquid at room temperature, it is necessary to prepare a crystalline derivative. This is typically achieved by forming a salt with a chiral acid of known absolute configuration, such as tartaric acid or a camphor-based acid. nih.gov The resulting diastereomeric salt may be more amenable to crystallization.

The Bijvoet Method: The determination of the absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion. researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, there is a phase shift in the scattered X-rays. This effect leads to a breakdown of Friedel's law, which states that the intensities of reflections from opposite faces of a crystal (hkl and -h-k-l) are equal. By carefully measuring the small differences in intensity between these Bijvoet pairs, the absolute configuration of the molecule can be determined.

Research Findings: The process involves growing a high-quality single crystal of the derivative. This crystal is then mounted on a diffractometer, and a full set of diffraction data is collected. The crystal structure is solved and refined, and the absolute configuration is determined by analyzing the anomalous scattering data. The Flack parameter is a critical value calculated during the refinement process that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment. nih.gov

Below is an interactive table presenting representative crystallographic data that could be expected from the X-ray analysis of a crystalline salt of this compound with a chiral acid.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 15.78 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1658.2 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Note: The data in this table is representative of a hypothetical crystalline derivative and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Computational and Theoretical Investigations into the Structure and Reactivity of 1,1,1 Trifluoro 5 Methylhexan 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for analyzing the electronic structure of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a static, ground-state picture of its properties.

Density Functional Theory (DFT) Studies on Conformational Preferences

Due to the presence of multiple single bonds, 1,1,1-Trifluoro-5-methylhexan-2-amine can adopt numerous three-dimensional arrangements, or conformations. Identifying the most stable conformer is crucial, as it represents the most populated state of the molecule and governs its bulk properties.

A systematic conformational search would be performed by rotating the molecule around its key single bonds (e.g., C1-C2, C2-C3, C3-C4, C4-C5). The geometry of each resulting conformer would then be optimized using DFT, for instance, with the widely used B3LYP functional and a 6-31+G(d,p) basis set. acs.orgrsc.org This process finds the lowest energy structure for each starting conformation. The final calculated energies allow for a direct comparison of the relative stability of all identified conformers. The conformer with the lowest energy is termed the global minimum.

Table 1: Hypothetical Relative Energies of Optimized Conformers of this compound

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conf-1 | F-C1-C2-N: 180, C1-C2-C3-C4: 60 | 0.00 | 75.1 |

| Conf-2 | F-C1-C2-N: 60, C1-C2-C3-C4: 180 | 0.85 | 18.5 |

| Conf-3 | F-C1-C2-N: -60, C1-C2-C3-C4: 60 | 1.50 | 5.4 |

| Conf-4 | F-C1-C2-N: 180, C1-C2-C3-C4: -60 | 2.10 | 1.0 |

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic behavior and reactivity of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, consistent with its function as a Lewis base. Conversely, the powerful electron-withdrawing effect of the three fluorine atoms would significantly lower the energy of the LUMO and likely localize it around the trifluoromethyl group and the adjacent C2 carbon. rsc.org The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

An analysis of the electrostatic potential (ESP) map would further visualize the charge distribution. It would show a region of negative potential (electron-rich) around the amine's lone pair and regions of positive potential (electron-poor) around the amine protons and the trifluoromethyl group.

Table 2: Hypothetical Frontier Orbital Energies for the Most Stable Conformer

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -9.58 | Nitrogen (Amine) |

| LUMO | 1.25 | Carbon (CF3 group) |

| HOMO-LUMO Gap | 10.83 | N/A |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static view of a few stable conformers, Molecular Dynamics (MD) simulations reveal the dynamic nature of the molecule over time. nsf.govnsf.govnih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that maps the molecule's conformational landscape and its interactions with its environment.

An MD simulation would be set up by placing the molecule in a simulation box, typically filled with a solvent like water or chloroform (B151607) to mimic solution-phase conditions. The system would be governed by a "force field," a set of parameters that defines the potential energy of the system. Over a simulation run of several nanoseconds, the molecule would be observed to transition between various conformational states. This allows for the exploration of the energy barriers between stable conformers and provides a more realistic view of the molecule's flexibility. Furthermore, MD is an excellent tool for studying intermolecular interactions, such as the specific hydrogen bonding patterns between the amine group and surrounding solvent molecules. nsf.gov

Table 3: Illustrative Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Setting |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent | TIP3P Water |

| System Temperature | 298 K (25 °C) |

| System Pressure | 1 atm |

| Simulation Duration | 100 ns |

| Integration Timestep | 2 fs |

Prediction of Spectroscopic Parameters using Computational Methods

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to interpret and verify experimental results. nih.govrsc.orgrsc.orgmdpi.com After determining the lowest-energy conformer via DFT, its NMR and IR spectra can be calculated.

¹H, ¹³C, and ¹⁹F NMR chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated shielding tensors are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). Comparing these predicted shifts to experimental data can confirm the molecule's structure and assign specific signals to specific atoms, which is particularly useful for complex molecules with many signals. nih.govrsc.org

Similarly, vibrational frequencies corresponding to IR spectroscopy can be calculated. These frequencies arise from the normal modes of vibration of the molecule. A comparison with an experimental IR spectrum can help identify characteristic functional groups, such as N-H and C-F stretching vibrations.

Table 4: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (δ, ppm)

| Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| ¹⁹F (on C1) | -74.5 | -75.2 |

| ¹H (on C2) | 3.85 | 3.91 |

| ¹³C (C1) | 124.8 (q) | 125.5 (q) |

| ¹³C (C2) | 55.2 (q) | 56.0 (q) |

Theoretical Approaches to Understanding Stereoselectivity in Reactions Involving the Compound

The carbon atom C2 in this compound is a stereocenter, meaning the molecule is chiral. In reactions involving this center or the adjacent amine group, it is often crucial to control the stereochemical outcome. Computational modeling can provide deep insights into the factors governing stereoselectivity. nih.govnih.govmdpi.com

For a hypothetical reaction, such as the acylation of the amine group with a chiral reagent, theoretical calculations can be used to model the transition states for the pathways leading to the different possible diastereomeric products. By calculating the activation energy (the energy barrier that must be overcome) for each transition state using DFT, one can predict the kinetically favored product. acs.org The pathway with the lower activation energy will proceed faster and yield the major product. This analysis can reveal the subtle non-covalent interactions (e.g., steric hindrance, hydrogen bonds, or electrostatic interactions) that stabilize one transition state over another, thereby explaining the origin of stereoselectivity. mdpi.com

Table 5: Hypothetical Activation Energies for Diastereomeric Transition States in a Model Reaction

| Transition State | Leads to Product | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| TS-A | Diastereomer A | 15.2 | 92 : 8 |

| TS-B | Diastereomer B | 16.8 |

Future Research Trajectories and Unexplored Dimensions of 1,1,1 Trifluoro 5 Methylhexan 2 Amine Chemistry

Emerging Synthetic Strategies for Enhanced Sustainability and Efficiency

The synthesis of trifluoromethylated amines is an area of active research, with a growing emphasis on developing more sustainable and efficient methods. numberanalytics.comrsc.org Future investigations into the synthesis of 1,1,1-Trifluoro-5-methylhexan-2-amine could explore several emerging strategies:

Metal-Free Fluorination: Traditional fluorination methods often rely on metal catalysts, which can be costly and environmentally burdensome. rsc.org Recent developments in metal-free fluorination techniques, utilizing reagents like Selectfluor, offer a more sustainable alternative. rsc.org Applying these methods to the synthesis of this compound could lead to greener and more economical production processes.

Visible-Light-Mediated Synthesis: Light-driven organic synthesis has emerged as a powerful tool for constructing complex molecules under mild conditions. rsc.org These methods offer high selectivity and efficiency, making them attractive for the synthesis of trifluoromethylated aliphatic amines. rsc.org Exploring photocatalytic approaches for the introduction of the trifluoromethyl group into the 5-methylhexan-2-amine scaffold could provide a novel and efficient synthetic route.

Biocatalysis: The use of enzymes in chemical synthesis is gaining traction due to their high selectivity and environmentally friendly nature. nih.govacs.org Biocatalytic strategies, such as asymmetric N-H carbene insertion reactions catalyzed by engineered enzymes, have been successfully employed for the synthesis of enantioenriched α-trifluoromethyl amines. nih.govacs.org Investigating enzymatic routes to this compound could provide access to specific stereoisomers with high purity.

Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical force rather than solvents, offers a solvent-free and often more efficient alternative to traditional methods. mdpi.com This approach has been successfully used for the synthesis of fluorinated imines, which are precursors to fluorinated amines. mdpi.com Exploring the mechanochemical synthesis of precursors to this compound could lead to a more sustainable manufacturing process.

Table 1: Comparison of Emerging Synthetic Strategies for Trifluoromethylated Amines

| Strategy | Advantages | Potential Challenges |

| Metal-Free Fluorination | Reduced cost, lower environmental impact, avoidance of heavy metal contamination. rsc.org | Reagent stability and selectivity can be a concern. |

| Visible-Light-Mediated Synthesis | Mild reaction conditions, high selectivity, sustainable energy source. rsc.org | Requires specialized photochemical reactors, potential for side reactions. |

| Biocatalysis | High enantioselectivity, environmentally friendly, operates under mild conditions. nih.govacs.org | Enzyme stability and substrate scope can be limited. |

| Mechanochemistry | Solvent-free, potentially faster reaction times, energy efficient. mdpi.com | Scalability and reaction monitoring can be challenging. |

Potential for Novel Catalytic Systems Based on the Amine Structure

The amine functionality in this compound presents an opportunity for its use as a ligand in novel catalytic systems. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the electronic properties of the nitrogen atom, potentially leading to unique catalytic activities.

Future research could focus on:

Organocatalysis: Chiral amines are widely used as organocatalysts in asymmetric synthesis. nih.gov The specific stereochemistry and electronic properties of this compound could be harnessed to develop novel organocatalysts for a variety of chemical transformations. The trifluoromethyl group could impart unique solubility and stability properties to the catalyst.

Transition Metal Catalysis: Amines are common ligands for transition metal catalysts. The coordination of this compound to a metal center could create a unique catalytic environment, influencing the selectivity and reactivity of the resulting complex. The steric bulk of the isobutyl group and the electronic nature of the trifluoromethyl group would play crucial roles in determining the catalytic performance.

Exploration of Advanced Materials Applications Incorporating Trifluoroamine Motifs

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, leading to applications in materials science. numberanalytics.com The trifluoroamine motif present in this compound could be leveraged for the development of advanced materials with tailored properties.

Potential areas of exploration include:

Fluoropolymers: The introduction of this compound as a monomer or an additive in polymerization reactions could lead to the creation of novel fluoropolymers. These materials might exhibit enhanced thermal stability, chemical resistance, and specific surface properties due to the presence of the trifluoromethyl group.

Liquid Crystals: The rigid and polar nature of the C-F bond can influence the mesomorphic properties of molecules. Incorporating the this compound moiety into liquid crystal structures could lead to new materials with unique phase behaviors and electro-optical properties.

Biomaterials: The metabolic stability conferred by the trifluoromethyl group is a desirable feature in the design of biomaterials. rsc.org Investigating the use of this compound in the development of drug delivery systems, medical implants, or biocompatible coatings could be a fruitful area of research.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering advantages in terms of efficiency, safety, and scalability. polimi.itvapourtec.com The synthesis of this compound and its derivatives could greatly benefit from these technologies.

Continuous Flow Synthesis: Translating the synthesis of this compound to a continuous flow process could enable better control over reaction parameters, leading to higher yields and purity. acs.org Flow chemistry is particularly well-suited for handling hazardous reagents and for scaling up production. polimi.it

Automated Synthesis Platforms: Automated synthesizers can perform multi-step reactions with high precision and reproducibility, accelerating the discovery and optimization of new synthetic routes. sigmaaldrich.com Utilizing such platforms for the synthesis and derivatization of this compound would allow for the rapid generation of a library of related compounds for screening in various applications. Cassette-based automated radiosynthesis platforms are also becoming essential for the production of fluorine-18 (B77423) based radiopharmaceuticals for clinical use. rsc.orgresearchgate.netresearchgate.net

Identification of Unresolved Challenges and Opportunities in Trifluoromethylated Amine Chemistry

While significant progress has been made in the field of organofluorine chemistry, several challenges and opportunities remain, particularly concerning the synthesis and application of trifluoromethylated amines.

Unresolved Challenges:

Selective C-F Bond Activation: The strength of the carbon-fluorine bond makes the selective functionalization of trifluoromethyl groups challenging. Developing new methods for the controlled activation and transformation of the C-F bonds in compounds like this compound would open up new avenues for chemical synthesis.

Stereoselective Synthesis: The development of highly efficient and general methods for the stereoselective synthesis of chiral trifluoromethylated amines remains a key challenge. nih.govacs.org While some progress has been made, new catalytic systems that can control the stereochemistry at the carbon bearing the amine group are highly sought after.

Understanding Structure-Property Relationships: A deeper understanding of how the trifluoromethyl group influences the biological and material properties of amines is needed. Systematic studies on a range of compounds, including isomers and derivatives of this compound, would provide valuable data for the rational design of new molecules with desired functionalities.

Opportunities:

New Drug Discovery: The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, make trifluoromethylated amines attractive scaffolds for the development of new pharmaceuticals. rsc.org this compound and its derivatives represent a largely unexplored chemical space for drug discovery.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and environmental profile of agrochemicals. wikipedia.org Investigating the potential of this compound-based compounds as new herbicides, insecticides, or fungicides could lead to the development of more effective and sustainable agricultural products.

"Forever Chemicals" Concerns: There is growing concern about the environmental persistence of certain organofluorine compounds, often referred to as "forever chemicals." youtube.com A significant opportunity lies in designing and synthesizing new trifluoromethylated amines that are effective for their intended purpose but also designed for environmental degradation to avoid long-term persistence. youtube.com

Q & A

Q. How does substituting the methyl group with bulkier substituents (e.g., cyclohexyl) alter biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.